molecular formula C17H20N2O6S B6422893 Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate CAS No. 919623-48-6

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B6422893
CAS No.: 919623-48-6
M. Wt: 380.4 g/mol
InChI Key: ZFUCFMSOQCFTDW-UHFFFAOYSA-N
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Description

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate is a synthetic piperidine derivative characterized by a sulfonyl group attached to a substituted phenyl ring (2,5-dioxoazolidinyl) and a methyl ester at the 4-position of the piperidine ring. For example, compound 3av has a molecular formula of $ \text{C}{14}\text{H}{20}\text{NO}{4}\text{S}{2} $, a molecular weight of 330.0828 g/mol (HRMS-ESI), a melting point of 102.6–105.5 °C, and a 51% synthetic yield .

Properties

IUPAC Name

methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-25-17(22)12-8-10-18(11-9-12)26(23,24)14-4-2-13(3-5-14)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUCFMSOQCFTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the incorporation of the azolidinyl moiety. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and azolidinones. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like tin(II) chloride (SnCl2) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key properties, drawing parallels to the target compound:

Table 1: Structural and Functional Comparison of Piperidine-4-carboxylate Derivatives

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate 2,5-Dioxoazolidinyl Calculated: ~357.3 Not reported Hypothesized enhanced polarity
Methyl 1-((4-(methylthio)phenyl)sulfonyl)piperidine-4-carboxylate (3av) Methylthio 330.0828 102.6–105.5 Intermediate in organic synthesis
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) 2-Phenylethyl, Propanoylamino 394.5 (estimated) Not reported Ultra-potent opioid (100× fentanyl)
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid 3,5-Dimethylisoxazolyl CAS 697258-72-3 Not reported Potential enzyme inhibitor

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity: The 2,5-dioxoazolidinyl group in the target compound introduces a cyclic carbamate moiety, which may increase hydrogen-bonding capacity and metabolic stability compared to the methylthio group in 3av . This could enhance binding affinity in enzyme inhibition or receptor interactions. Carfentanil, a structural analog with a 2-phenylethyl and propanoylamino substituent, exhibits extreme potency as an opioid due to its lipophilic groups enhancing blood-brain barrier penetration . This contrasts with the target compound’s polar 2,5-dioxoazolidinyl group, suggesting divergent therapeutic or toxicological profiles.

Physical Properties :

  • The melting point of 3av (102.6–105.5 °C) reflects its crystalline stability, likely influenced by the methylthio group’s moderate polarity . The target compound’s melting point is unreported but may differ due to the more polar azolidinyl substituent.

Synthetic Utility: Compound 3av was synthesized in 51% yield via sulfonylation and esterification, suggesting feasible scalability for similar derivatives .

The target compound’s safety profile remains unstudied, but its structural features (e.g., sulfonyl and ester groups) may warrant scrutiny for metabolic byproducts.

Research Findings and Implications

  • The dimethylisoxazole analog in , for instance, could target bacterial enzymes due to its sulfonyl group .
  • Thermodynamic Stability : The methyl ester in 3av and the target compound may hydrolyze in vivo to carboxylic acids, altering bioavailability. This is critical for prodrug design .

Critical Analysis of Evidence Limitations

  • The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or stability. Comparisons rely on structural analogs with differing substituents.
  • Carfentanil’s well-documented potency underscores the importance of substituent-driven pharmacological outcomes, but extrapolation to the target compound remains speculative .

Biological Activity

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, providing a comprehensive overview based on available research findings, case studies, and relevant data.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₅S
  • Molecular Weight : 342.38 g/mol

Structural Representation

The compound features a piperidine ring substituted with a sulfonyl group and a 2,5-dioxoazolidinyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that this compound may enhance cellular processes related to:

  • Monoclonal Antibody Production : Similar compounds have been shown to improve the yield of monoclonal antibodies in cell cultures by enhancing glucose uptake and ATP levels in cells.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially through inhibition of bacterial growth mechanisms.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various biological assays. For instance:

  • Cell Viability Assays : The compound was tested on different cell lines, showing a dose-dependent increase in cell viability at specific concentrations.
  • Inhibition Studies : The compound exhibited inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

1. Monoclonal Antibody Production Enhancement

A study focusing on the enhancement of monoclonal antibody production highlighted that the use of methyl sulfonamide derivatives significantly increased antibody yields in CHO (Chinese Hamster Ovary) cells. The mechanism was linked to improved cellular metabolism and nutrient utilization.

2. Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of related compounds, revealing that certain structural modifications could enhance activity against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on the core structure of this compound.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Compound AEnhanced antibody productionIncreased glucose uptake
Compound BAntimicrobial effectsInhibition of bacterial enzymes
This compoundPotential antibody production enhancement and antimicrobial activityInteraction with metabolic pathways

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of piperidine-based sulfonamides often involves multi-step processes. For example, intermediate steps may include nucleophilic substitution (e.g., reacting a piperidine precursor with a sulfonyl chloride derivative) followed by cyclization or functional group protection/deprotection. Solvent choice (e.g., tetrahydrofuran, toluene, or acetone) and temperature control are critical to avoid side reactions like hydrolysis of the sulfonyl group . Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC to optimize yield and purity .

Q. How can researchers characterize the electronic effects of the 2,5-dioxoazolidinyl and sulfonyl groups on this compound’s reactivity?

  • Methodology : Computational studies (DFT calculations) combined with experimental techniques like UV-Vis spectroscopy or cyclic voltammetry can quantify electron-withdrawing effects. For example, the sulfonyl group’s electron-deficient nature may stabilize intermediates in nucleophilic substitution reactions, while the dioxoazolidinyl moiety could influence resonance stabilization . Comparative studies with analogs lacking these groups (e.g., methyl 1-(4-chlorophenylsulfonyl)piperidine-4-carboxylate) provide empirical validation .

Q. What analytical techniques are most reliable for purity assessment and structural confirmation?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential for structural elucidation. Impurity profiling can be achieved via UHPLC-MS with ion-trap detectors, as demonstrated in forensic analyses of structurally related piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound and its analogs?

  • Methodology : Systematic SAR studies should compare derivatives with varied substituents (e.g., nitro, trifluoromethyl, or chlorophenyl groups). For instance, replacing the dioxoazolidinyl group with a pyrimidine ring (as in methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate) alters bioactivity due to changes in steric and electronic profiles . Statistical tools like principal component analysis (PCA) can identify key structural determinants of activity.

Q. What experimental strategies optimize regioselectivity in sulfonylation or cyclization steps during synthesis?

  • Methodology : Regioselectivity can be controlled via steric directing groups or catalyst design. For example, using bulky bases (e.g., lithium diisopropylamide) in alkylation steps favors formation of specific intermediates, as seen in umeclidinium bromide synthesis . Solvent polarity adjustments (e.g., switching from THF to DMF) may also shift reaction pathways .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodology : Target engagement can be assessed using surface plasmon resonance (SPR) or fluorescence polarization assays. For piperidine derivatives with sulfonamide motifs, molecular docking studies against enzymes like carbonic anhydrase or kinases provide mechanistic hypotheses, which are then validated via enzymatic inhibition assays .

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